REACTION_CXSMILES
|
Cl[C:2]1[S:3][CH:4]=[C:5]([Cl:7])[N:6]=1.C(=O)([O-])[O-].[K+].[K+].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C(#N)C>[Cl:7][C:5]1[N:6]=[C:2]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[S:3][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC=C(N1)Cl
|
Name
|
|
Quantity
|
425 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to 22° C
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate
|
Type
|
CUSTOM
|
Details
|
Triturate the residue with i-propyl alcohol (60 mL) at 22° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filter the solids
|
Type
|
CUSTOM
|
Details
|
dry under vacuum to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(SC1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |